

# Application Notes and Protocols: Aluminum Lactate in Topical Pharmaceutical Preparations

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## Compound of Interest

Compound Name: Aluminum lactate

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## Introduction

**Aluminum lactate**, the aluminum salt of lactic acid, is a compound with notable astringent and antiseptic properties. In topical pharmaceutical preparations, its primary applications are as an active ingredient in antiperspirants and as a topical astringent to reduce skin weeping and inflammation. It is crucial to distinguish **aluminum lactate** from ammonium lactate, a different compound used for treating dry skin conditions (xerosis) and ichthyosis vulgaris.<sup>[1][2][3][4]</sup> This document provides detailed application notes and experimental protocols for the formulation and evaluation of **aluminum lactate** in topical preparations.

## Physicochemical Properties

A summary of the relevant physicochemical properties of **aluminum lactate** is presented in Table 1.

Property	Value	Reference
Chemical Formula	$\text{Al}(\text{C}_3\text{H}_5\text{O}_3)_3$	[5]
Molecular Weight	294.19 g/mol	[5]
Appearance	White crystalline powder	[5]
Solubility	Soluble in water. Insoluble in alcohol and ether.	

## Applications in Topical Pharmaceuticals

The primary applications of **aluminum lactate** in dermatology are as an antiperspirant and an astringent.

### Antiperspirant

Aluminum salts, including **aluminum lactate**, are effective antiperspirants.[6] They function by forming a temporary plug within the sweat gland, thus stopping the flow of sweat to the skin's surface.[6] A clinical study has demonstrated the efficacy and tolerability of a 12.5% **aluminum lactate**-based antiperspirant.[7][8]

### Astringent

As an astringent, **aluminum lactate** helps to tighten skin pores and reduce secretions. This makes it useful in the management of weeping or oozing skin conditions.

## Quantitative Data Summary

The following tables summarize the available quantitative data for the use of **aluminum lactate** in topical preparations.

### Table 2: Comparative Efficacy and Tolerability of a 12.5% Aluminum Lactate Antiperspirant

Parameter	12.5% Aluminum Lactate	12.5% Aluminum Chloride	p-value	Reference
Efficacy (Investigator Assessment)	Not specified	Stated as slightly more efficacious by almost half of participants	0.04	[7]
Tolerability (Patient Assessment)	Described as having greater tolerability by 88% of participants	-	< 0.0001	[7]

Note: This study was a two-sided self-assessment comparison.

### Table 3: Efficacy of Aluminum Lactate vs. Aluminum Chloride in Axillary and Inguinal Perspiration

Parameter	Aluminum Lactate-based Antiperspirant	Aluminum Chloride-based Antiperspirant	Outcome	Reference
Reduction in Perspiration	Comparably effective	Comparably effective	Both exhibited increasing effectiveness over time.	[8]
Tolerability Profile	More favorable	Less favorable	Notably superior tolerability in the groin area.	[8]

Note: This was an open-labeled, randomized, controlled trial.

## Experimental Protocols

The following are detailed methodologies for key experiments related to the formulation and evaluation of topical **aluminum lactate** preparations.

## Protocol 1: Preparation of an Aluminum Lactate Topical Gel (Model Formulation)

This protocol describes the preparation of a simple hydrogel formulation for topical delivery of **aluminum lactate**.

Materials:

- **Aluminum Lactate** Powder
- Carbomer 940
- Triethanolamine
- Propylene Glycol
- Purified Water

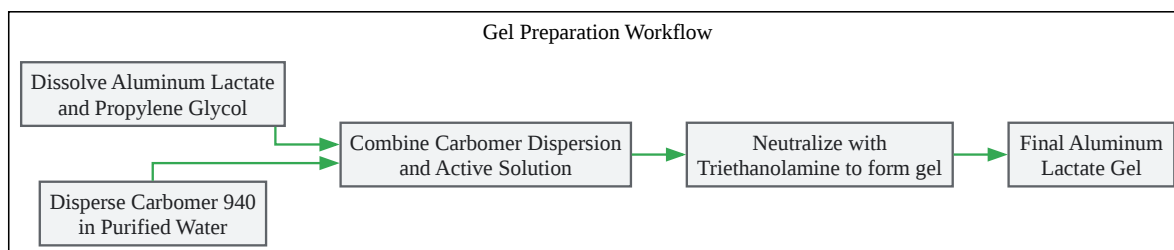
Equipment:

- Analytical balance
- Beakers
- Magnetic stirrer and stir bar
- pH meter
- Homogenizer (optional)

Procedure:

- **Carbomer Dispersion:** Slowly disperse Carbomer 940 into purified water with continuous stirring until a uniform, lump-free dispersion is obtained. Avoid vigorous stirring to prevent excessive air entrapment.

- **Active Ingredient Dissolution:** In a separate beaker, dissolve the required amount of **aluminum lactate** and propylene glycol in a portion of the purified water.
- **Mixing:** Add the **aluminum lactate** solution to the carbomer dispersion and mix thoroughly.
- **Neutralization:** Slowly add triethanolamine dropwise to the mixture while continuously stirring. Monitor the pH and continue adding triethanolamine until the desired pH (typically between 4.0 and 5.0 for skin compatibility) is reached and a clear gel is formed.
- **Homogenization (Optional):** For a more uniform gel, homogenize the preparation at a low speed.
- **Final Volume Adjustment:** Add the remaining purified water to reach the final desired volume and mix until uniform.



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Figure 1: Workflow for **Aluminum Lactate** Gel Preparation

## Protocol 2: In Vitro Astringency Evaluation (Protein Precipitation Assay)

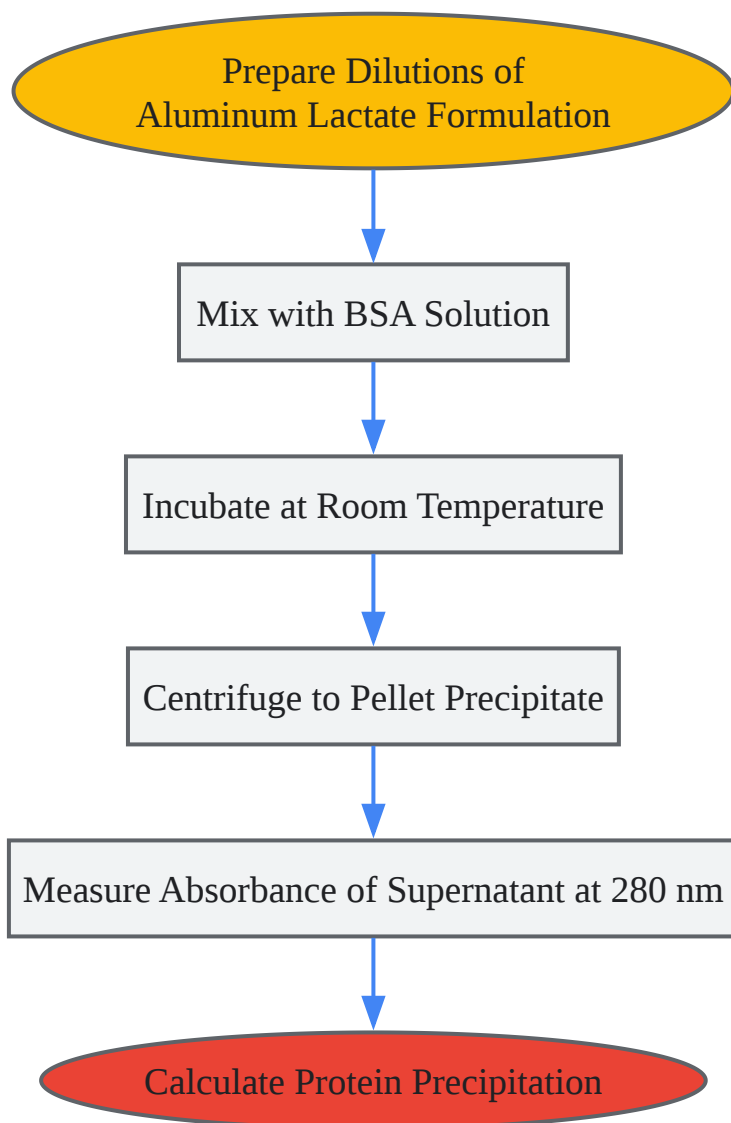
This protocol provides a method to quantify the astringent effect of an **aluminum lactate** formulation by measuring its ability to precipitate protein.

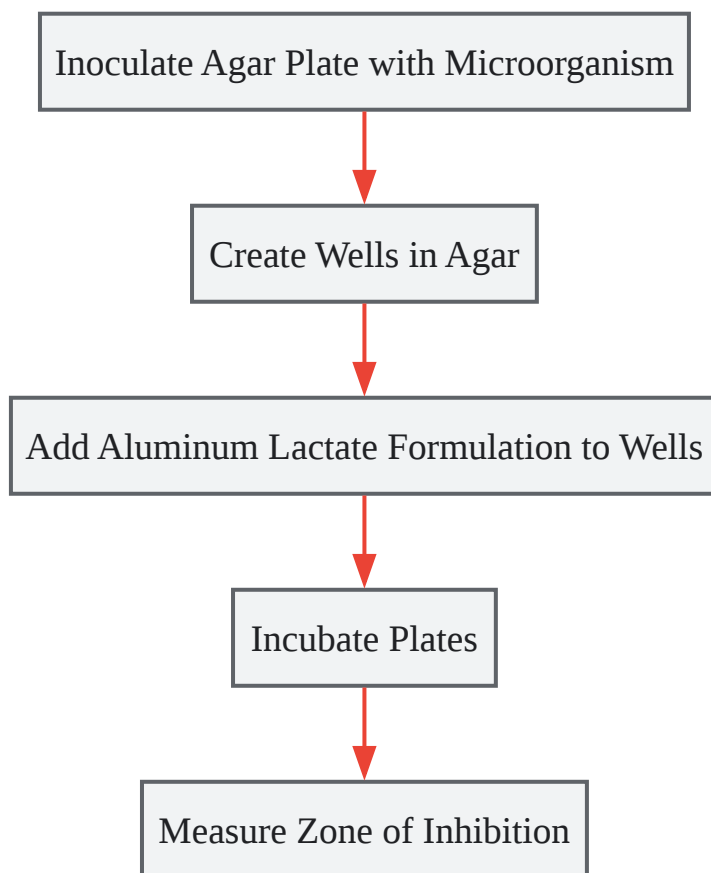
Materials:

- **Aluminum Lactate** formulation
- Bovine Serum Albumin (BSA) solution (e.g., 1 mg/mL in phosphate-buffered saline, PBS)
- Phosphate-Buffered Saline (PBS), pH 7.4
- UV-Vis Spectrophotometer

Procedure:

- **Sample Preparation:** Prepare a series of dilutions of the **aluminum lactate** formulation in PBS.
- **Reaction:** Mix equal volumes of the BSA solution and each dilution of the **aluminum lactate** formulation. Include a control with BSA and PBS only.
- **Incubation:** Incubate the mixtures at room temperature for a specified time (e.g., 30 minutes) to allow for protein precipitation.
- **Centrifugation:** Centrifuge the samples to pellet the precipitated protein.
- **Quantification:** Measure the absorbance of the supernatant at 280 nm. The decrease in absorbance compared to the control is proportional to the amount of precipitated protein and, therefore, the astringency.





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- To cite this document: BenchChem. [Application Notes and Protocols: Aluminum Lactate in Topical Pharmaceutical Preparations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044824#application-of-aluminum-lactate-in-topical-pharmaceutical-preparations>]

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